molecular formula C14H17N3O2 B14929256 N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide

N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B14929256
M. Wt: 259.30 g/mol
InChI Key: RBCVGKBCWKIGJO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound with a unique structure that includes an ethoxyphenyl group, an ethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then reacted with ethyl chloroformate to introduce the carboxamide group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxyphenyl group can yield quinones, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: N-(4-ethoxyphenyl)acetamide, a pain-relieving and fever-reducing drug.

    N-Pyrrolidino Etonitazene: A novel opioid with a similar ethoxyphenyl group.

Uniqueness

Unlike phenacetin, which is primarily used for its analgesic properties, this compound has broader applications in scientific research and industry .

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H17N3O2/c1-3-17-13(9-10-15-17)14(18)16-11-5-7-12(8-6-11)19-4-2/h5-10H,3-4H2,1-2H3,(H,16,18)

InChI Key

RBCVGKBCWKIGJO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)OCC

Origin of Product

United States

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